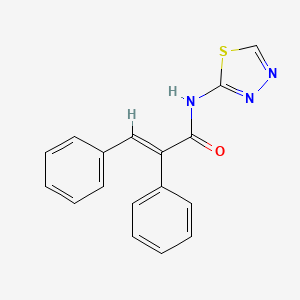![molecular formula C21H22N4O4 B11019117 N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-{4-oxo-4H-pyrido[2,1-C][1,2,4]triazin-3-YL}propanamide](/img/structure/B11019117.png)
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-{4-oxo-4H-pyrido[2,1-C][1,2,4]triazin-3-YL}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-{4-oxo-4H-pyrido[2,1-C][1,2,4]triazin-3-YL}propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of an indene derivative and a pyridotriazine moiety, making it a subject of study for its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-{4-oxo-4H-pyrido[2,1-C][1,2,4]triazin-3-YL}propanamide typically involves multiple steps, starting with the preparation of the indene and pyridotriazine intermediates. The indene derivative, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, can be synthesized through a Michael addition reaction involving 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one . The pyridotriazine moiety is then introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-{4-oxo-4H-pyrido[2,1-C][1,2,4]triazin-3-YL}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure by replacing specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could result in a wide range of modified compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-{4-oxo-4H-pyrido[2,1-C][1,2,4]triazin-3-YL}propanamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Wirkmechanismus
The mechanism by which N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-{4-oxo-4H-pyrido[2,1-C][1,2,4]triazin-3-YL}propanamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit enzymes like acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain . This inhibition could enhance cholinergic transmission, potentially benefiting conditions like Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
Was N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-{4-oxo-4H-pyrido[2,1-C][1,2,4]triazin-3-YL}propanamid von ähnlichen Verbindungen unterscheidet, ist seine einzigartige Kombination aus einer Inden- und einer Pyridotriazin-Einheit. Diese Struktur bietet ein eigenes Set chemischer und biologischer Eigenschaften, was sie zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.
Eigenschaften
Molekularformel |
C21H22N4O4 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C21H22N4O4/c1-28-17-11-13-6-7-15(14(13)12-18(17)29-2)22-20(26)9-8-16-21(27)25-10-4-3-5-19(25)24-23-16/h3-5,10-12,15H,6-9H2,1-2H3,(H,22,26) |
InChI-Schlüssel |
ZHPPWVPEYCCMRD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CCC3=NN=C4C=CC=CN4C3=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11019040.png)
![2,3-dimethyl-5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11019048.png)
![3-(3-bromobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11019051.png)
![N-(6-methoxypyridin-3-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11019060.png)
![methyl 5-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11019071.png)
![2-chloro-N-[2-(3-fluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11019074.png)
![N-(3-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide](/img/structure/B11019077.png)

![4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B11019084.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B11019093.png)
![1-(Benzylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11019102.png)
![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11019115.png)

![N-(4-sulfamoylbenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11019127.png)
